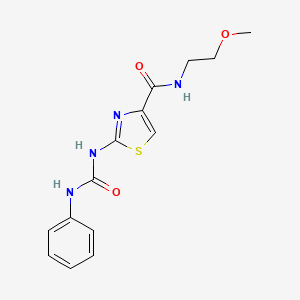

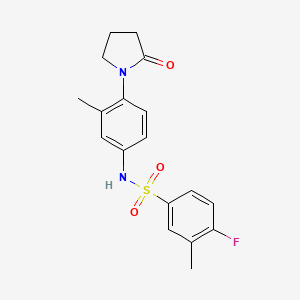

![molecular formula C9H5N5S2 B2609258 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile CAS No. 478067-26-4](/img/structure/B2609258.png)

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as thiazolo[3,2-b][1,2,4]triazoles . These are organic compounds containing a thiazole ring fused to a 1,2,4-triazole ring . It has been examined as a stabilizer in the synthesis of silver and gold nanoparticles .

Synthesis Analysis

The synthesis of this compound involves a reaction of proton-induced cyclization . A new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium-based cationic surfactant was synthesized via the reaction of proton-induced cyclization of 5-heptadecyl-4-methyl-3-methallylsulfanyl-1,2,4-triazole .Molecular Structure Analysis

The structure of the new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium surfactant was analyzed by Fourier transformed infrared spectroscopy, nuclear magnetic resonance (on 1 H and 13 C nucleus), and with density functional theory calculations .Chemical Reactions Analysis

The heating of this compound in ethanol leads to the destruction of the thiazoline ring with the formation of dibromide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were supported by FT-IR, 1 HNMR, and Mass spectra . The IR absorption spectra were characterized by the presence of two signals for C=O groups .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit significant biological activity against a range of microorganisms. For instance, Abdel-Monem (2010) synthesized polyheterocyclic systems containing the 1,2,4-triazine moiety, showcasing antimicrobial activity (Abdel-Monem, 2010). Similarly, Suresh et al. (2016) developed novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives with notable antibacterial and antifungal properties (Suresh, Lavanya, & Rao, 2016).

Anticancer Properties

Compounds containing the thiazolo[3,2-b][1,2,4]triazol moiety have shown potential as anticancer agents. Lesyk et al. (2007) synthesized compounds displaying anticancer activity on various cancer cell lines, including renal cancer, leukemia, and breast cancer (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007). Moreover, Ibrahim (2009) investigated 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives as potential anti-tumor agents, demonstrating inhibitory effects on the growth of various cancer cell lines (Ibrahim, 2009).

Water Decontamination

Recent studies have also explored the use of thiazolo[3,2-b][1,2,4]triazol derivatives in environmental applications, such as water decontamination. Hozien et al. (2021) developed s-triazole derivatives with potential application in removing heavy metal ions and inorganic anions from water, indicating their effectiveness in water remediation (Hozien, EL-Mahdy, Ali, Abo Markeb, & El-Sherief, 2021).

Zukünftige Richtungen

The future directions of this compound could involve further exploration of its potential as a stabilizer in the synthesis of nanoparticles . Further heating of this compound in a 1:1 mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom and leads to the formation of condensed thiazolo[1,2,4]triazol-7-ium system .

Eigenschaften

IUPAC Name |

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N5S2/c1-5-8(6-3-15-7(2-10)13-6)16-9-11-4-12-14(5)9/h3-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOFODNSFZLFRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NN12)C3=CSC(=N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

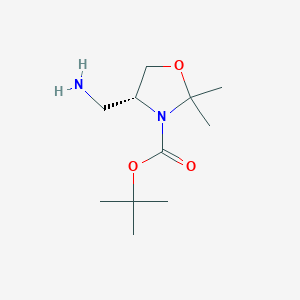

![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)

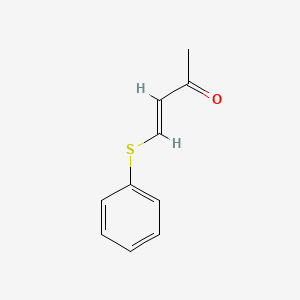

![methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate](/img/structure/B2609178.png)

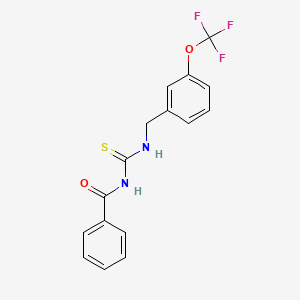

![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2609189.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2609194.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B2609196.png)

![Ethyl 4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2609197.png)